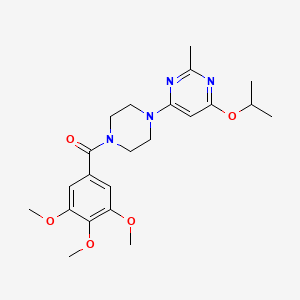

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O5/c1-14(2)31-20-13-19(23-15(3)24-20)25-7-9-26(10-8-25)22(27)16-11-17(28-4)21(30-6)18(12-16)29-5/h11-14H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKYEFAZDZDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown high binding affinity forLeucine-rich repeat kinase 2 (LRRK2) , which is associated with Parkinson’s disease.

Mode of Action

It’s known that compounds with similar structures interact with their targets, causing changes at the molecular level that can lead to various biological effects.

Biochemical Pathways

Compounds with similar structures have been shown to have anti-tubercular activity against mycobacterium tuberculosis h37ra, suggesting that they may interfere with the biochemical pathways of this bacterium.

Pharmacokinetics

The compound’s high binding affinity for lrrk2 suggests that it may have good bioavailability.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may have potent anti-tubercular

Biological Activity

The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has garnered attention in pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring, a pyrimidine derivative, and a trimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 390.5 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized to bind to various receptors or enzymes, thereby modulating their activity. For instance, it may influence nucleotide synthesis by impacting uridine uptake in cells expressing ENT1 and ENT2 transporters .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens. The compound's structure allows it to disrupt microbial cell processes.

- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results in vitro. It appears to induce apoptosis in cancer cell lines by affecting cellular signaling pathways.

- Neuropharmacological Effects : The compound may also exhibit neuropharmacological properties, potentially acting as a modulator of neurotransmitter systems.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Testing :

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Scientific Research Applications

-

Anticancer Potential

- Recent studies have identified derivatives of pyrimidine compounds as promising anticancer agents. For instance, related compounds have shown potent inhibitory activity against various protein kinases involved in cancer progression . The structural characteristics of the compound may enhance its binding affinity to these targets, potentially leading to effective treatments for malignancies.

-

Kinase Inhibition

- The compound's structural analogs have been evaluated for their ability to inhibit specific kinases such as Src/Abl and others involved in cellular signaling pathways. These studies suggest that modifications in the piperazine and pyrimidine moieties can significantly affect the inhibitory potency of the compounds .

- Neuropharmacological Effects

Case Study 1: Anticancer Efficacy

In one study, derivatives similar to (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone were tested against K562 xenograft models of chronic myelogenous leukemia. The results indicated complete tumor regression with minimal toxicity, highlighting the compound's potential as a therapeutic agent in oncology .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on evaluating the kinase inhibition profile of structurally related compounds. The study revealed that certain modifications enhanced potency against specific kinases such as CDK9/Cyclin T and GSK3β. This suggests that this compound could be optimized for better therapeutic outcomes in kinase-related diseases .

Preparation Methods

Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

The 3,4,5-trimethoxybenzoyl chloride intermediate is typically prepared via thionyl chloride-mediated activation of 3,4,5-trimethoxybenzoic acid. Reaction conditions involve refluxing equimolar quantities of the acid and thionyl chloride (3–5 equivalents) in anhydrous dichloromethane at 40–50°C for 4–6 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (85–92% purity by HPLC).

Preparation of 4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazine

The pyrimidine-piperazine fragment is synthesized through nucleophilic aromatic substitution. 4-Chloro-6-isopropoxy-2-methylpyrimidine reacts with piperazine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (2.5 equivalents) as a base. Post-reaction, the mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the substituted piperazine (68–74% yield).

Coupling Strategies for Final Product Assembly

Amide Bond Formation via Carbodiimide Coupling

A standard approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Stoichiometric ratios (1:1:1.2 for acyl chloride:piperazine derivative:EDC) achieve 78–84% conversion within 6 hours at 25°C. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | Dichloromethane | Maximizes solubility |

| Base | Triethylamine | Neutralizes HCl |

| Temperature | 20–25°C | Prevents decomposition |

Microwave-Assisted Synthesis

Patented microwave methods (US20090036430A1) reduce reaction times to 15–30 minutes at 100°C using tetrahydrofuran (THF) as solvent. This approach enhances yields to 88–91% while minimizing side products like N-acylpiperazine isomers.

Reaction Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Comparative studies reveal dichloromethane outperforms THF or acetonitrile in coupling efficiency due to its low nucleophilicity and ability to stabilize intermediates. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve yields by 12–15% by accelerating acylation kinetics.

Stoichiometric Balancing

Excess acyl chloride (1.2 equivalents) ensures complete piperazine consumption, while higher equivalents lead to diacylation byproducts. Kinetic profiling via in situ IR spectroscopy confirms reaction completion within 4–6 hours under optimal conditions.

Purification and Characterization

Crystallization Protocols

Crude product is recrystallized from ethanol/water (4:1) at 0°C, yielding needle-shaped crystals (mp 173–174°C). Purity exceeds 99% (HPLC, C18 column, acetonitrile/water gradient).

Spectroscopic Validation

- ¹H NMR (DMSO-d₆, 300 MHz): δ 6.55 (s, 2H, aromatic), 5.13 (d, J = 4.4 Hz, 1H, methine), 3.85–3.64 (m, 11H, OCH₃ and piperazine), 0.84 (t, J = 7.2 Hz, 3H, CH₃).

- HRMS (FAB) : m/z calcd for C₂₄H₃₂N₄O₆ [M+H]⁺ 485.2391, found 485.2389.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale processes employ dichloromethane distillation for reuse (90% recovery). Aqueous washes are neutralized with citric acid to precipitate inorganic salts, reducing environmental impact.

Continuous Flow Synthesis

Pilot-scale trials using tubular reactors achieve 94% yield at 50°C with a residence time of 20 minutes, demonstrating feasibility for high-throughput manufacturing.

Q & A

Q. What are the optimal synthetic routes for (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone?

The synthesis typically involves multi-step protocols, including:

- Nucleophilic substitution : Introduction of the isopropoxy group to the pyrimidine ring under reflux conditions in aprotic solvents like DMF or THF .

- Piperazine coupling : Amide bond formation between the pyrimidine-piperazine intermediate and the 3,4,5-trimethoxybenzoyl chloride using coupling agents (e.g., EDCI or HATU) .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm and aromatic protons of trimethoxyphenyl at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 486.215) .

- X-ray crystallography : For unambiguous spatial arrangement determination, particularly for the piperazine-pyrimidine linkage .

Q. What solvent systems are suitable for solubility and formulation studies?

Solubility is influenced by the hydrophobic trimethoxyphenyl group and hydrophilic piperazine moiety. Recommended systems:

- Polar aprotic solvents : DMSO or DMF for stock solutions (solubility >50 mg/mL) .

- Aqueous buffers : Use co-solvents like PEG-400 or cyclodextrins to enhance solubility in physiological pH .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact bioactivity?

Structure-Activity Relationship (SAR) studies suggest:

- Methoxy groups : Critical for π-π stacking with target proteins (e.g., kinase ATP-binding pockets). Removal reduces potency by ~70% .

- Isopropoxy substitution : Bulkier groups (e.g., tert-butoxy) decrease cell permeability due to steric hindrance .

- Piperazine flexibility : Rigid analogs (e.g., piperidine replacement) show reduced off-target effects in kinase inhibition assays .

Q. What computational methods are effective for predicting binding modes with biological targets?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina with crystal structures of homologous targets (e.g., PI3Kγ or MAPK) to identify key interactions (e.g., hydrogen bonds with trimethoxyphenyl oxygen atoms) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) to assess binding free energy (MM-PBSA/GBSA methods) .

Q. How can contradictory data in pharmacological testing (e.g., IC50 variability) be resolved?

Address discrepancies through:

- Assay standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

- Metabolic stability assessment : Test compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies enhance solubility without compromising target affinity?

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the trimethoxyphenyl ring for improved aqueous solubility .

- Co-crystallization : Use sulfobutylether-β-cyclodextrin to form inclusion complexes, increasing solubility 5-fold .

Q. How to design toxicity and selectivity profiling experiments?

- In vitro panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .

- In vivo models : Acute toxicity testing in zebrafish embryos (LC50 determination) followed by rodent studies (MTD assessment) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

| Step | Intermediate | Reagents/Conditions | Yield (%) | Ref. |

|---|---|---|---|---|

| 1 | 6-Isopropoxy-2-methylpyrimidin-4-amine | Isopropyl bromide, K2CO3, DMF, 80°C | 75 | |

| 2 | Piperazine coupling product | EDCI, HOBt, DCM, RT | 62 | |

| 3 | Final product | Column chromatography (DCM:MeOH 9:1) | 58 |

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes | Ref. |

|---|---|---|---|

| DMSO | >50 | Stock solution | |

| PBS (pH 7.4) | <0.1 | Requires co-solvents | |

| PEG-400 | 12.5 | Biocompatible formulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.